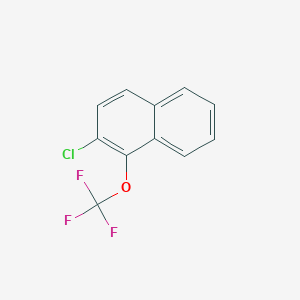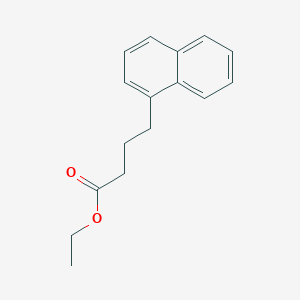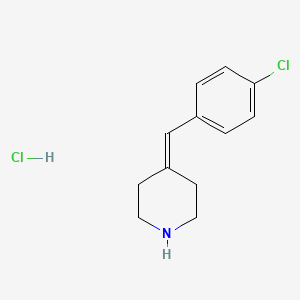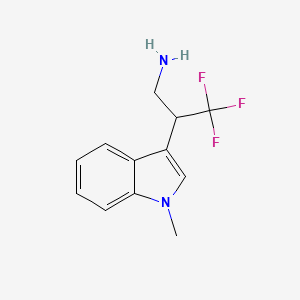
2-Chloro-1-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(trifluoromethoxy)naphthalene is an organic compound with the molecular formula C11H6ClF3O It is a derivative of naphthalene, where a chlorine atom and a trifluoromethoxy group are substituted at the 2 and 1 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(trifluoromethoxy)naphthalene typically involves the introduction of the trifluoromethoxy group and the chlorine atom onto the naphthalene ring. One common method is through the reaction of 2-chloronaphthalene with trifluoromethoxy reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(trifluoromethoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield naphthoquinones .
Applications De Recherche Scientifique
2-Chloro-1-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2-(trifluoromethyl)naphthalene: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Chloro-1-methoxynaphthalene: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
2-Chloro-1-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C11H6ClF3O |
|---|---|
Poids moléculaire |
246.61 g/mol |
Nom IUPAC |
2-chloro-1-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6ClF3O/c12-9-6-5-7-3-1-2-4-8(7)10(9)16-11(13,14)15/h1-6H |
Clé InChI |
TUYVAOPDMYZFKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)

![1,6-Dichlorobenzo[C][1,8]naphthyridine](/img/structure/B11867644.png)








![4-Ethoxy-8-methoxyfuro[2,3-B]quinoline](/img/structure/B11867693.png)


